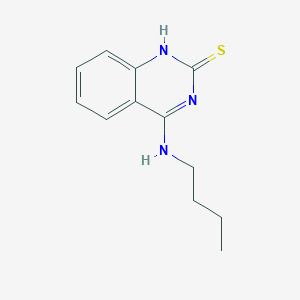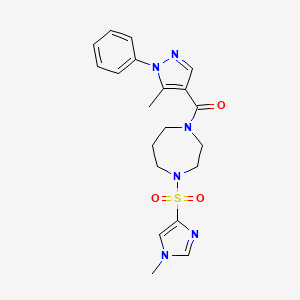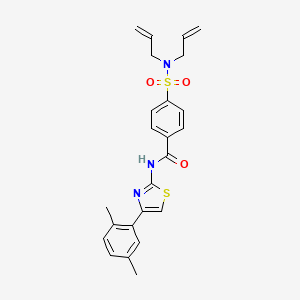
4-(butylamino)quinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(butylamino)quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C12H15N3S and its molecular weight is 233.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential as Inhibitors
Inhibition of Epidermal Growth Factor Receptor (EGFR) and HER-2 Tyrosine Kinases : Compounds like 4-(butylamino)quinazoline-2(1H)-thione have been studied for their potential as irreversible inhibitors of EGFR and HER-2 tyrosine kinases. These inhibitors show enhanced antitumor activity and are prepared by acylation of related quinazoline derivatives. They interact covalently with the target enzymes and have shown promising results in animal models like human epidermoid carcinoma xenograft in nude mice (Tsou et al., 2001).
Reversible Inhibitors of Gastric (H+/K+)-ATPase : Certain quinazoline derivatives demonstrate significant inhibition of the gastric (H+/K+)-ATPase, differing from other similar compounds in their binding orientation to the enzyme. This suggests their potential in developing treatments for conditions like gastric acid secretion disorders (Ife et al., 1995).
Biological Activity
Antimicrobial, Analgesic, and Anti-Inflammatory Properties : Novel quinazoline derivatives, including those similar to this compound, have been synthesized and tested for their antimicrobial, analgesic, and anti-inflammatory properties. Certain derivatives have shown promising results in these areas, indicating their potential as bases for developing new therapeutic agents (Dash et al., 2017).
Antitumor and Antimalarial Effects : Some quinazoline derivatives have been synthesized and evaluated for their antitumor and antimalarial effects. Changes in the molecular structure, such as replacing amino groups, have shown to significantly influence these properties (Werbel & Degnan, 1987).
CNS Depressant and Anticonvulsant Activities : Quinazoline-4-one/4-thione derivatives have been studied for their central nervous system (CNS) depressant and anticonvulsant activities. These compounds have shown potential in treating conditions related to CNS disturbances (Dash et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(butylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-3-8-13-11-9-6-4-5-7-10(9)14-12(16)15-11/h4-7H,2-3,8H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXBJYOLVRMPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3012237.png)
![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3012240.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3012242.png)
![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid](/img/structure/B3012244.png)

![1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3012247.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol](/img/structure/B3012248.png)
